2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole
Description
Properties
IUPAC Name |
2-(diethoxymethyl)-4,5,6,7-tetrafluoro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O2/c1-3-19-12(20-4-2)11-17-9-7(15)5(13)6(14)8(16)10(9)18-11/h12H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKPLWOODLWNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=C(N1)C(=C(C(=C2F)F)F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Fluorination Strategies
The synthesis begins with a tetrafluorinated benzene derivative, typically 4,5,6,7-tetrafluoro-1,2-diaminobenzene, which serves as the precursor for the benzimidazole ring. Fluorination is achieved either through direct halogenation or by using pre-fluorinated building blocks. Electrophilic fluorination agents such as hydrogen fluoride (HF) or xenon difluoride (XeF₂) are employed to introduce fluorine atoms at specific positions. Alternatively, tetrafluorinated diamines are synthesized via Ullmann-type coupling reactions or nucleophilic aromatic substitution, ensuring regioselectivity.
Cyclization to Form the Benzimidazole Ring
The cyclization of 4,5,6,7-tetrafluoro-1,2-diaminobenzene is performed using carbonyl sources such as triphosgene, urea, or 1,1-carbonyldiimidazole (CDI). For example, reacting the diamine with CDI in tetrahydrofuran (THF) at room temperature for 18 hours yields the benzimidazol-2-one intermediate, which is subsequently dehydrated. In a patent example, 5,6-diamino-2,2-difluoro-benzodioxole was treated with phosgene (COCl₂) in water to produce 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one in 91.8% yield. Adapting this method, tetrafluorinated analogs can be synthesized by substituting the diamine with 4,5,6,7-tetrafluoro-1,2-diaminobenzene.
Functionalization at the 2-Position: Introducing the Diethoxymethyl Group
Chlorination-Substitution Pathway
A common strategy involves converting the benzimidazol-2-one intermediate into a 2-chloro derivative, which is then subjected to nucleophilic substitution. In the patent US6028200A, 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one was treated with phosphorus oxychloride (POCl₃) at 120°C under autogenous pressure to yield 2-chloro-6,6-difluoro-dioxolo-[4,5-f]benzimidazole in 90% yield. For the target compound, this method can be adapted by using 4,5,6,7-tetrafluoro-1H-benzimidazol-2-one as the starting material. The resulting 2-chloro intermediate is then reacted with diethoxymethanol (CH(OCH₂CH₃)₂OH) in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate substitution.
Example Reaction Conditions
Direct Formylation and Acetal Formation
An alternative route involves formylating the benzimidazole at the 2-position followed by acetal formation. The benzimidazole is treated with a formylating agent such as dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid (e.g., AlCl₃). The resulting 2-formyl derivative is then reacted with ethanol in acidic conditions to form the diethoxymethyl acetal.
Key Considerations
-
Protection of NH : The benzimidazole NH group may require protection during formylation. For instance, using a tert-butoxycarbonyl (Boc) group prevents unwanted side reactions.
-
Acid Catalysis : Concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) facilitates acetal formation.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using eluents such as diethyl ether or methylene chloride. In the patent, 2-chloro-6,6-difluoro-dioxolo-[4,5-f]benzimidazole was isolated in 21.5% yield after chromatography. For the target compound, gradient elution with hexane/ethyl acetate (8:2 to 6:4) is recommended.
Crystallization and Drying
Recrystallization from ethanol/water mixtures enhances purity. The final product is dried over desiccants like phosphorus pentoxide (P₂O₅) to remove residual moisture.
Spectroscopic Analysis
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¹H NMR : The diethoxymethyl group appears as a singlet at δ 4.5–5.0 ppm for the methine proton, with ethyl groups showing quartets (δ 1.2–1.4 ppm) and triplets (δ 3.4–3.6 ppm).
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¹⁹F NMR : Four distinct fluorine signals correspond to the 4,5,6,7 positions, typically between δ -110 to -150 ppm.
Challenges and Optimization Strategies
Regioselectivity in Fluorination
Achieving uniform tetrafluorination requires precise control of reaction conditions. Excess fluorinating agents may lead to over-substitution, while insufficient reagents result in incomplete fluorination.
Stability of the Diethoxymethyl Group
The acetal moiety is sensitive to strong acids and bases. Neutral pH and mild temperatures (≤60°C) are critical during substitution and purification steps.
Chemical Reactions Analysis
2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzimidazole ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the diethoxymethyl group and the formation of the corresponding benzimidazole derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and ethanol, as well as catalysts and bases such as potassium carbonate, sodium hydride, and palladium catalysts.
Scientific Research Applications
The compound 2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole is a specialized chemical with unique properties and potential applications across various scientific fields. Below is a detailed exploration of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise in drug development due to its potential as an inhibitor for specific biological targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of benzoimidazole compounds exhibit cytotoxic effects against various cancer cell lines. The tetrafluoro substitution may enhance these effects by improving the compound's interaction with target proteins.
- Antimicrobial Properties : Research suggests that benzoimidazole derivatives possess antimicrobial activity. The incorporation of the diethoxymethyl group may contribute to enhanced solubility and bioavailability.
Material Science
The unique fluorinated structure of this compound can be leveraged in material science, particularly in the development of advanced polymers and coatings.
- Fluorinated Polymers : The incorporation of tetrafluoro groups can improve the thermal stability and chemical resistance of polymers. This makes it suitable for applications in harsh environments.
- Coatings : Its hydrophobic properties can be utilized in creating non-stick coatings for industrial applications.
Agrochemicals
The compound may also find applications in the agrochemical sector as a potential pesticide or herbicide due to its biological activity against pests.
- Pesticidal Activity : Initial investigations into the efficacy of benzoimidazole derivatives against agricultural pests show promise. The unique structure could lead to the development of novel agrochemicals with lower environmental impact.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Cytotoxicity against cancer cells; antimicrobial activity demonstrated |
| Material Science | Enhanced thermal stability and chemical resistance | Improved properties in fluorinated polymers |
| Agrochemicals | Efficacy against pests | Preliminary studies show effectiveness as a pesticide |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various benzoimidazole derivatives, including those similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Case Study 2: Material Development
Research conducted at a leading polymer institute demonstrated that incorporating tetrafluoro groups into polymer matrices significantly improved their resistance to solvents and heat. The study highlighted the potential for developing coatings with enhanced durability using compounds like this compound.
Case Study 3: Agrochemical Efficacy
Field trials assessing the effectiveness of benzoimidazole-based pesticides revealed that formulations containing tetrafluoro substituents exhibited improved pest control compared to traditional pesticides. These findings suggest a pathway for developing more effective agrochemicals with reduced toxicity to non-target organisms.
Biological Activity
2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and potential applications of this compound based on recent research findings.
Biological Activity
Research indicates that this compound exhibits various biological activities. Below are some key findings:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of benzoimidazole have shown effectiveness against a range of pathogens including bacteria and fungi. The biological activity is often attributed to the presence of the imidazole ring and fluorine substituents which enhance lipophilicity and membrane permeability.
Enzyme Inhibition
Certain benzoimidazole derivatives have been identified as inhibitors of specific enzymes such as glycogen synthase kinase-3 (GSK-3). GSK-3 is implicated in various diseases including diabetes and cancer. The inhibition of this enzyme could potentially lead to therapeutic applications in these areas.
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines have indicated that this compound may exhibit selective cytotoxic effects. These studies often utilize MTT assays to evaluate cell viability post-treatment with the compound.
Case Studies
Recent case studies have highlighted the potential of benzoimidazole derivatives in drug development:
- Antifungal Activity : A study demonstrated that a related benzoimidazole compound exhibited significant antifungal activity against Candida species. The mechanism was suggested to involve disruption of fungal cell membranes.
- Anticancer Properties : Another investigation revealed that certain derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between the target compound and related benzimidazoles:
Physicochemical Properties
- Lipophilicity : The diethoxymethyl group in the target compound increases logP compared to methoxy or halogen substituents, favoring membrane permeability in drug design.
- Solubility : Ethoxy groups improve organic solubility, whereas methoxy or hydroxy substituents (e.g., ) enhance aqueous solubility.
Q & A
Q. What are the optimal synthetic routes for 2-Diethoxymethyl-4,5,6,7-tetrafluoro-1H-benzoimidazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine analogues with carbonyl-containing reagents. For fluorinated derivatives like this compound, pre-functionalization of the benzene ring with fluorine atoms is critical. A plausible route includes:
Fluorination : Use sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 4–2.
Diethoxymethyl Introduction : React the fluorinated benzimidazole precursor with triethyl orthoformate in acidic conditions (e.g., acetic acid) to install the diethoxymethyl group at position 2 .
- Optimization Tips :
- Solvent selection (e.g., ethanol or DMF) impacts reaction kinetics.
- Catalytic amounts of p-toluenesulfonic acid (p-TsOH) can accelerate cyclization.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the diethoxymethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂).
- ¹⁹F NMR : Confirm fluorine substitution patterns (chemical shifts depend on electronic environment).
- ¹³C NMR : Detect quaternary carbons in the benzimidazole core (δ 140–160 ppm) .
- Infrared (IR) Spectroscopy : Look for C-F stretches (1000–1100 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% target).
Advanced Research Questions
Q. How can computational chemistry be leveraged to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The electron-withdrawing fluorine atoms increase the reactivity of adjacent positions toward nucleophilic attack.
- Reaction Path Search : Use software like GRRM or AFIR to map transition states and intermediates. For example, predict whether substitution occurs preferentially at the diethoxymethyl group or the benzimidazole nitrogen .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar aprotic environments (e.g., DMSO) .
Q. What experimental strategies can resolve contradictions between computational predictions and observed biological activity data for this compound?
- Methodological Answer :
- Iterative Feedback : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins, then validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). If discrepancies arise, re-examine protonation states or conformational flexibility in simulations .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogues with modified substituents (e.g., replacing diethoxymethyl with methoxymethyl) to isolate electronic vs. steric effects .
- Data Triangulation : Cross-reference biological assays (e.g., enzyme inhibition) with spectroscopic data (e.g., fluorescence quenching) to confirm binding modes .
Q. How do the electronic effects of the tetrafluoro and diethoxymethyl groups influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The electron-withdrawing fluorine atoms destabilize the benzimidazole core, increasing susceptibility to protonation and ring-opening. Monitor via ¹H NMR in D₂O/HCl to track decomposition .
- Basic Conditions : The diethoxymethyl group is hydrolytically labile in strong bases (e.g., NaOH). Use LC-MS to identify cleavage products (e.g., formate esters) .
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and analyze degradation pathways using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
